molecular formula C22H13ClN2O2 B15010060 4-(3-Chlorophenoxy)-2-phenyl[1]benzofuro[3,2-d]pyrimidine

4-(3-Chlorophenoxy)-2-phenyl[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B15010060
M. Wt: 372.8 g/mol
InChI Key: GRXRVWRSYFGUTF-UHFFFAOYSA-N
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Description

3-chlorophenyl (2-phenyl1benzofuro[3,2-d]pyrimidin-4-yl) ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzofuro-pyrimidine core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorophenyl (2-phenyl1benzofuro[3,2-d]pyrimidin-4-yl) ether typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts and continuous flow reactors to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-chlorophenyl (2-phenyl1benzofuro[3,2-d]pyrimidin-4-yl) ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

3-chlorophenyl (2-phenyl1benzofuro[3,2-d]pyrimidin-4-yl) ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chlorophenyl (2-phenyl1benzofuro[3,2-d]pyrimidin-4-yl) ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chlorophenyl (2-phenyl1benzofuro[3,2-d]pyrimidin-4-yl) ether is unique due to its specific structure, which combines a benzofuro-pyrimidine core with a chlorophenyl group. This unique structure may confer specific biological activities and chemical reactivity that are distinct from other similar compounds.

Properties

Molecular Formula

C22H13ClN2O2

Molecular Weight

372.8 g/mol

IUPAC Name

4-(3-chlorophenoxy)-2-phenyl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C22H13ClN2O2/c23-15-9-6-10-16(13-15)26-22-20-19(17-11-4-5-12-18(17)27-20)24-21(25-22)14-7-2-1-3-8-14/h1-13H

InChI Key

GRXRVWRSYFGUTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4=CC(=CC=C4)Cl)OC5=CC=CC=C53

Origin of Product

United States

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